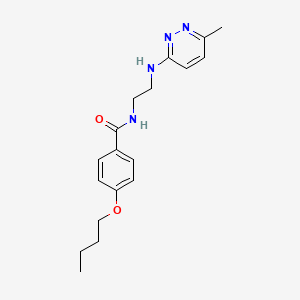

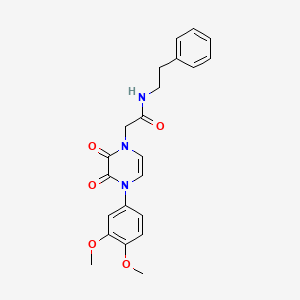

![molecular formula C16H25N3O3 B2539407 3-(2-アゼパン-1-イル-2-オキソエチル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン CAS No. 727712-80-3](/img/structure/B2539407.png)

3-(2-アゼパン-1-イル-2-オキソエチル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as 3-AOD, is a diazaspirodecane-2,4-dione derivative, which has been studied for its potential applications in various fields. This molecule has been shown to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. Additionally, 3-AOD has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. Additionally, the advantages and limitations for laboratory experiments, as well as potential future directions, will be discussed.

科学的研究の応用

デルタオピオイド受容体(DOR)アゴニスト

- 背景: この化合物は、新規DOR選択的アゴニストケモタイプとして同定されました . DORは、疼痛調節、気分調節、および依存症において重要な役割を果たします。

低酸素誘導因子プロリルヒドロキシラーゼ(HIF PHD)阻害剤

作用機序

Target of Action

The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor . This receptor is a G-protein coupled receptor that is widely distributed in the brain and is involved in pain modulation, mood regulation, and immune response .

Mode of Action

3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as an agonist at the Delta Opioid Receptor . It binds to the orthosteric site of the receptor, leading to a conformational change that activates the receptor . This activation triggers intracellular signaling pathways, resulting in various physiological effects .

Biochemical Pathways

Upon activation of the Delta Opioid Receptor, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione triggers several downstream effects. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability .

Pharmacokinetics

The pharmacokinetic properties of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4Its efficacy in animal models suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for in vivo activity .

Result of Action

The activation of the Delta Opioid Receptor by 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione leads to a variety of molecular and cellular effects. These include analgesia, or pain relief, as well as potential effects on mood and immune function .

Action Environment

The action, efficacy, and stability of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the expression and function of the Delta Opioid Receptor .

実験室実験の利点と制限

The use of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively stable molecule, which makes it suitable for use in a variety of laboratory experiments. Additionally, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes.

However, there are also some limitations to the use of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in laboratory experiments. One of the main limitations is that 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively small molecule, which can make it difficult to study its effects at the cellular level. Additionally, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively new molecule, and its exact mechanism of action is not yet fully understood.

将来の方向性

The potential future directions for 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione research include further studies of its mechanism of action, as well as its potential applications in various fields. Additionally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s effects on various biological processes, such as inflammation and oxidative stress, could provide new insights into the molecule’s potential therapeutic effects. Additionally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s potential applications in the synthesis of drugs and pharmaceuticals could lead to new treatments for various diseases. Finally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s potential use in the synthesis of enzymes and other proteins could lead to new therapeutic agents.

合成法

The synthesis of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a multi-step process that involves a variety of organic reactions. The first step involves the condensation reaction of 1-azepan-2-one with ethyl 2-oxoacetate to form the intermediate 3-azepan-2-one. This intermediate is then reacted with a base, such as sodium hydroxide, to form 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. This reaction is a nucleophilic addition of the base to the carbonyl group of the intermediate, followed by a dehydration reaction. The resulting product is a white solid that is soluble in organic solvents.

特性

IUPAC Name |

3-[2-(azepan-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c20-13(18-10-6-1-2-7-11-18)12-19-14(21)16(17-15(19)22)8-4-3-5-9-16/h1-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXNLFDRDJLSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

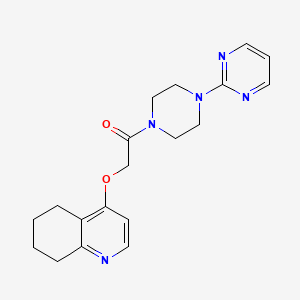

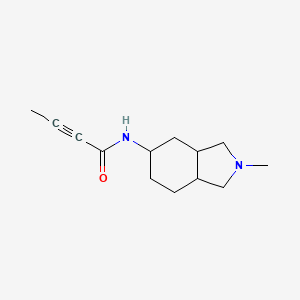

![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)

![1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539328.png)

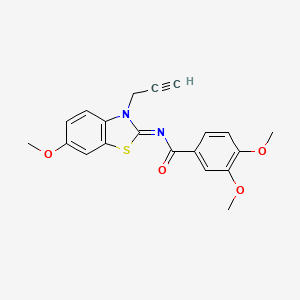

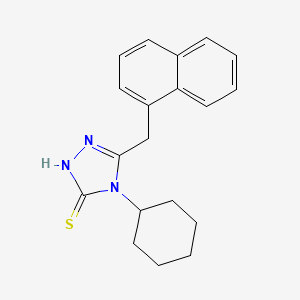

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)

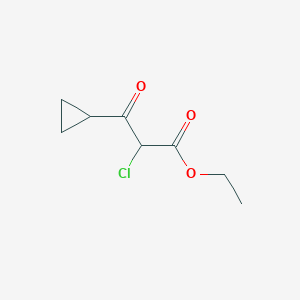

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)

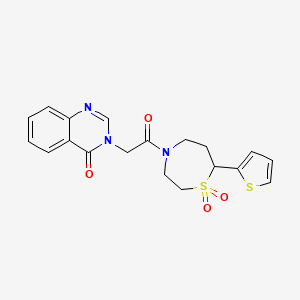

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)